molecular formula C17H26ClNO3 B12740547 1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride CAS No. 70070-11-0

1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride

Cat. No.: B12740547
CAS No.: 70070-11-0
M. Wt: 327.8 g/mol
InChI Key: WLGCDWMPSINUDQ-UHFFFAOYSA-N
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Description

1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system fused with a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1-tetralone with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,4-Dihydro-6,7-dimethoxy-1H-2-benzopyran-1-yl)methyl)piperidine hydrochloride is unique due to its specific combination of a benzopyran ring fused with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

70070-11-0

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

1-[(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C17H25NO3.ClH/c1-19-15-10-13-6-9-21-17(14(13)11-16(15)20-2)12-18-7-4-3-5-8-18;/h10-11,17H,3-9,12H2,1-2H3;1H

InChI Key

WLGCDWMPSINUDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)CN3CCCCC3)OC.Cl

Origin of Product

United States

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